(1-フェノキシプロパン-2-イル)ヒドラジン二塩酸塩

説明

(1-Phenoxypropan-2-yl)hydrazine dihydrochloride, also known as PPH2, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. PPH2 is commonly used as a reagent for synthesizing various compounds, and its biochemical and physiological effects have been studied extensively.

科学的研究の応用

薬理学的研究

(1-フェノキシプロパン-2-イル)ヒドラジン二塩酸塩: は、その潜在的な薬理学的活性について研究されています。 この化合物に属するヒドラジド-ヒドラゾン誘導体は、抗結核、抗増殖、および抗腫瘍などのさまざまな薬理学的活性を示すことが知られています 。これらの化合物は、さまざまな複素環式部分で合成され、インビトロおよびインビボの両方で生物学的活性が試験されています。

工業用途

工業分野では、この化合物の誘導体は、さまざまな化学物質の合成に使用されています。 その化学的特性(分子量や構造式など)はよく文書化されており、工業化学プロセスでの使用を促進しています .

農業用途

(1-フェノキシプロパン-2-イル)ヒドラジン二塩酸塩の誘導体は、農業、特にナノ農薬として使用するために検討されています。 これらのナノ製剤は、多食性害虫の管理において有望であり、さまざまな昆虫害虫に対する昆虫成長調整の可能性について評価されています .

環境用途

(1-フェノキシプロパン-2-イル)ヒドラジン二塩酸塩の誘導体を含むヒドラジン試薬は、環境分析における誘導体化剤として使用されています。 これらは、環境試料中のアルデヒドおよびケトンの決定に不可欠であり、サンプリングまたは分析中に分解する可能性のある反応性物質を分析するための方法を提供します .

生物活性研究

ヒドラジン誘導体の生物活性は、重要な研究分野です。(1-フェノキシプロパン-2-イル)ヒドラジン二塩酸塩を含むこれらの化合物は、さまざまな細菌および真菌種に対して抗菌活性を示すことが発見されています。 これは、新しい抗菌剤の開発においてそれらを貴重な存在にします .

化学的性質分析

(1-フェノキシプロパン-2-イル)ヒドラジン二塩酸塩の化学的性質は、さまざまな分野でのその用途にとって不可欠です。 その分子量、保存温度、物理的形態、および安全情報は、研究および産業環境における取り扱いと用途にとって重要な、十分に文書化されています .

作用機序

Target of Action

The primary target of (1-Phenoxypropan-2-yl)hydrazine dihydrochloride is the 5HT transporter (SERT) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.

Mode of Action

(1-Phenoxypropan-2-yl)hydrazine dihydrochloride binds to the 5HT transporter and inhibits serotonin reuptake . This inhibition leads to an increase in serotonin levels in the synaptic cleft, enhancing the neurotransmitter’s effects .

Biochemical Pathways

The compound affects the serotonin reuptake pathway . By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft. This compound also blocks the production of prostaglandins , lipid compounds with diverse hormone-like effects, such as regulating inflammation.

Pharmacokinetics

As a prodrug, it is likely metabolized by esterases to phenoxypropanolamine , which is an analog of the drug aminopyrine.

Result of Action

The result of the action of (1-Phenoxypropan-2-yl)hydrazine dihydrochloride is an increase in serotonin levels in the synaptic cleft . This can lead to enhanced feelings of well-being and happiness. Additionally, by blocking the production of prostaglandins, it may have anti-inflammatory properties .

生化学分析

Biochemical Properties

(1-Phenoxypropan-2-yl)hydrazine dihydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the enzyme’s conformation and activity. Additionally, (1-Phenoxypropan-2-yl)hydrazine dihydrochloride can interact with proteins and other biomolecules, potentially affecting their function and stability .

Cellular Effects

The effects of (1-Phenoxypropan-2-yl)hydrazine dihydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Furthermore, (1-Phenoxypropan-2-yl)hydrazine dihydrochloride can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Molecular Mechanism

At the molecular level, (1-Phenoxypropan-2-yl)hydrazine dihydrochloride exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific context. Additionally, (1-Phenoxypropan-2-yl)hydrazine dihydrochloride can induce changes in gene expression by interacting with DNA-binding proteins and influencing chromatin structure. These molecular interactions collectively contribute to the compound’s overall biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-Phenoxypropan-2-yl)hydrazine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (1-Phenoxypropan-2-yl)hydrazine dihydrochloride remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of (1-Phenoxypropan-2-yl)hydrazine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, (1-Phenoxypropan-2-yl)hydrazine dihydrochloride can induce toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .

Metabolic Pathways

(1-Phenoxypropan-2-yl)hydrazine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence metabolite levels by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle. These interactions can lead to changes in metabolic flux and overall cellular metabolism .

Transport and Distribution

The transport and distribution of (1-Phenoxypropan-2-yl)hydrazine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. For instance, (1-Phenoxypropan-2-yl)hydrazine dihydrochloride may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of (1-Phenoxypropan-2-yl)hydrazine dihydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, (1-Phenoxypropan-2-yl)hydrazine dihydrochloride may localize to the nucleus, where it interacts with DNA and regulatory proteins to influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .

特性

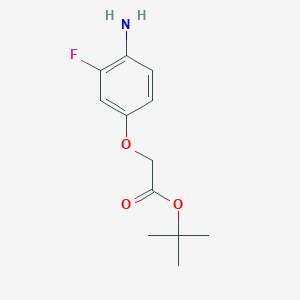

IUPAC Name |

1-phenoxypropan-2-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c1-8(11-10)7-12-9-5-3-2-4-6-9;;/h2-6,8,11H,7,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICESXWSYSZBABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803608-13-0 | |

| Record name | Fenoxypropazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1803608130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FENOXYPROPAZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3R5MM953N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1454789.png)

![3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1454790.png)

![2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole](/img/structure/B1454792.png)